molecular formula C11H14N2O2 B1282190 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one CAS No. 69132-30-5

1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B1282190
CAS No.: 69132-30-5
M. Wt: 206.24 g/mol
InChI Key: UYVSSZOWTACRLF-UHFFFAOYSA-N
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Description

1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of an amino group and a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis .

Preparation Methods

The synthesis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods often utilize these synthetic routes due to their efficiency and reliability.

Chemical Reactions Analysis

1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to target proteins, leading to the modulation of various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

The presence of both amino and methoxy groups in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-7-8(12)4-5-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVSSZOWTACRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516779
Record name 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69132-30-5
Record name 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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